molecular formula C25H23N5O4S B043628 Azidodiltiazem CAS No. 124255-99-8

Azidodiltiazem

Cat. No. B043628
M. Wt: 489.5 g/mol
InChI Key: OAQHBWVZGDGMAV-PKTZIBPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azidodiltiazem is a chemical compound that belongs to the class of calcium channel blockers. It is a derivative of diltiazem, a widely used cardiovascular drug. Azidodiltiazem is a unique compound that has gained attention in recent years due to its potential use in scientific research.

Mechanism Of Action

Azidodiltiazem works by blocking the influx of calcium ions into cells, which is essential for various physiological processes such as muscle contraction and neurotransmitter release. It binds to the L-type calcium channel in a voltage-dependent manner and inhibits the channel's opening. This results in a decrease in intracellular calcium concentration, leading to relaxation of smooth muscle cells and vasodilation.

Biochemical And Physiological Effects

Azidodiltiazem has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Azidodiltiazem has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been shown to improve glucose uptake in skeletal muscle cells, making it a potential therapeutic agent for diabetes.

Advantages And Limitations For Lab Experiments

Azidodiltiazem has several advantages for use in lab experiments. It is a highly selective and potent compound that can be used to study specific proteins and their interactions. It is also stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, azidodiltiazem has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for research on azidodiltiazem. One potential area of study is the development of new analogs with improved selectivity and potency. Another area of interest is the use of azidodiltiazem in the study of calcium signaling pathways in disease states such as cancer and diabetes. Additionally, the use of azidodiltiazem in combination with other compounds could lead to the development of new therapeutic strategies for various diseases.

Synthesis Methods

Azidodiltiazem can be synthesized using a two-step process. The first step involves the conversion of diltiazem to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with sodium azide to produce azidodiltiazem. The purity of the compound can be confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.

Scientific Research Applications

Azidodiltiazem has been used in various scientific research studies due to its ability to selectively bind to and modify specific proteins. It can be used as a chemical probe to study the function of proteins involved in calcium signaling pathways, such as calcium channels and pumps. Azidodiltiazem can also be used in photoaffinity labeling experiments to identify and isolate protein-protein interactions.

properties

CAS RN

124255-99-8

Product Name

Azidodiltiazem

Molecular Formula

C25H23N5O4S

Molecular Weight

489.5 g/mol

IUPAC Name

4-azido-N-[2-[(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]ethyl]benzamide

InChI

InChI=1S/C25H23N5O4S/c1-34-19-12-8-16(9-13-19)23-22(31)25(33)30(20-4-2-3-5-21(20)35-23)15-14-27-24(32)17-6-10-18(11-7-17)28-29-26/h2-13,22-23,31H,14-15H2,1H3,(H,27,32)/t22-,23+/m1/s1

InChI Key

OAQHBWVZGDGMAV-PKTZIBPZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2[C@H](C(=O)N(C3=CC=CC=C3S2)CCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])O

SMILES

COC1=CC=C(C=C1)C2C(C(=O)N(C3=CC=CC=C3S2)CCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])O

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N(C3=CC=CC=C3S2)CCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])O

Other CAS RN

124255-99-8

synonyms

5-(2-(4-azidobenzoyl)aminoethyl)-2,3,4,5-tetrahydro-3-hydroxy-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepine
azidodiltiazem

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.